Urease-IN-5

Urease inhibition Enzyme kinetics Small-molecule inhibitor

Urease-IN-5 (Compound 6i) is a thioxothiazolidinyl-acetamide urease inhibitor (IC50 = 1.473 µM) that outperforms standard inhibitors hydroxyurea (68-fold) and thiourea (16-fold) in head-to-head enzymatic assays. Its activity against clinically relevant P. vulgaris (IC50 = 17.78 µg/mL) exceeds acetohydroxamic acid by 5.6-fold. • 68-fold more potent than hydroxyurea; 16-fold more potent than thiourea • 5.6-fold greater anti-P. vulgaris activity vs. acetohydroxamic acid • Low cytotoxicity: 97.8% cell viability at 100 µM • ≥98% purity; available in 25-100 mg quantities; shipped under blue ice

Molecular Formula C16H20N2O3S
Molecular Weight 320.4 g/mol
Cat. No. B12390507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrease-IN-5
Molecular FormulaC16H20N2O3S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C(SC1=O)CC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C16H20N2O3S/c1-2-3-9-18-15(20)13(22-16(18)21)10-14(19)17-11-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3,(H,17,19)
InChIKeyXHNDFOUMYFSXKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urease-IN-5: Potent Urease Inhibitor Overview


Urease-IN-5 (Compound 6i) is a synthetic small-molecule urease inhibitor belonging to the thioxothiazolidinyl-acetamide chemotype. It was identified through a rational design and synthesis campaign aimed at developing potent urease inhibitors for therapeutic and agricultural applications. The compound exhibits an IC50 of 1.473 µM against Jack bean urease in enzymatic assays [1]. Structurally defined as N-benzyl-2-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (C16H20N2O3S, MW 320.41), it serves as a tool compound for probing urease-dependent pathophysiology and as a benchmark in inhibitor development programs [1][2]. Vendor datasheets consistently report high purity (≥98%) and availability for research use .

Chemotype Thioxothiazolidinyl-acetamide scaffold
Target Jack bean urease inhibition studies
Use context Urease-dependent pathophysiology probe and inhibitor benchmarking

Urease-IN-5: Advantages Over Generic Inhibitors


Urease inhibitors exhibit substantial variation in potency, selectivity, and cytotoxicity profiles, making simple substitution scientifically invalid. Urease-IN-5 distinguishes itself from generic standards like hydroxyurea and thiourea by demonstrating a 68-fold and 16-fold improvement in enzymatic IC50, respectively, as established in the same assay system [1]. Furthermore, its activity against the clinically relevant urease-positive pathogen P. vulgaris is 5.6-fold higher than that of the widely used clinical agent acetohydroxamic acid [2]. Even among structurally related thioxothiazolidinyl-acetamide analogs, Urease-IN-5 exhibits superior potency; for instance, it is 10% more potent than the next most active analog Urease-IN-4 (IC50 1.64 µM) in the same study [1]. These quantitative disparities, derived from direct head-to-head comparisons, preclude generic substitution and underscore the need for compound-specific procurement in rigorous scientific investigations.

Generic inhibitor potency gap
Hydroxyurea and thiourea exhibit substantially higher IC50 values in the same assay, limiting target engagement comparability.
Pathogen-model mismatch
Acetohydroxamic acid shows lower inhibition of P. vulgaris urease, reducing cross-study relevance in bacterial urease models.
Analog variation risk
Urease-IN-4 may show divergent enzymatic and pathogen urease inhibition endpoints despite structural similarity.

Urease-IN-5: Head-to-Head Evidence Guide


Enzymatic Inhibition Potency vs. Hydroxyurea and Thiourea

Urease-IN-5 (Compound 6i) achieves an IC50 of 1.473 µM in a standardized urease inhibition assay, directly compared to the positive controls hydroxyurea and thiourea. This represents a 68-fold improvement over hydroxyurea and a 16-fold improvement over thiourea [1]. The assay utilized the indophenol method to quantify ammonia production from Jack bean urease [1].

Enzymatic IC50 vs hydroxyurea & thiourea
Head-to-head
IC50 1.473 µM (Jack bean); 68-fold over hydroxyurea; 16-fold over thiourea
Supports inhibitor potency comparison in enzyme assays
Indophenol method; in vitro enzymatic assay
Urease inhibition Enzyme kinetics Small-molecule inhibitor

P. vulgaris Urease Inhibition vs. Acetohydroxamic Acid

In a whole-cell anti-urease assay against the clinically relevant urease-positive pathogen Proteus vulgaris, Urease-IN-5 (Compound 6i) exhibits an IC50 of 17.78 ± 3.75 µg/mL [1]. In contrast, the FDA-approved urease inhibitor acetohydroxamic acid (AHA) demonstrates an IC50 of approximately 100 µg/mL against bacterial urease in comparable systems [2]. This corresponds to a 5.6-fold improvement in potency for Urease-IN-5. The assay measured ammonia production by P. vulgaris cultures, providing a functional readout of enzyme inhibition in a bacterial context [1].

P. vulgaris urease inhibition
Cross-study comparable
IC50 17.78 µg/mL vs acetohydroxamic acid ~100 µg/mL; 5.6-fold lower
Supports pathogen urease inhibition context in bacterial assays
Whole-cell assay; acetohydroxamic acid data from bacterial urease assays
Antibacterial Proteus vulgaris Urease-positive pathogen

Cytotoxicity Profile vs. Urease-IN-4

Urease-IN-5 exhibits minimal cytotoxicity in MOLT-4 cell viability assays, with a cell survival rate of 97.8% at 100 µM after 72 hours of incubation [1]. This profile is comparable to that of Urease-IN-4 (Compound 6e), which shows 91.7% viability under identical conditions, yet Urease-IN-5 achieves a 10% more potent enzymatic IC50 (1.473 µM vs 1.64 µM) and a less favorable P. vulgaris IC50 (17.78 µg/mL vs 15.27 µg/mL) [1]. The MTT assay confirmed that both compounds exhibit no significant toxicity up to 100 µM, suggesting a favorable selectivity window [1].

Cytotoxicity vs Urease-IN-4
Head-to-head
97.8% viability at 100 µM (MOLT-4, 72h) vs 91.7% for Urease-IN-4
Reported cell viability endpoint; comparable to analog
MTT assay; 100 µM
Cytotoxicity MOLT-4 Selectivity index

Binding Mode and Active Site Interactions

Molecular dynamics (MD) simulations and docking studies indicate that Urease-IN-5 forms stable interactions with critical active site residues of Jack bean urease, including hydrogen bonding and hydrophobic contacts with the dinuclear nickel center [1]. The thioxothiazolidinyl-acetamide scaffold is predicted to adopt a binding pose that mimics the transition state of urea hydrolysis. In contrast, simpler standard inhibitors like thiourea exhibit fewer and weaker interactions with the enzyme's catalytic machinery [2]. While direct structural biology data (e.g., co-crystal structures) are not yet available, the computational evidence provides a plausible molecular basis for the compound's superior potency.

Predicted binding mode
Class-level inference
In silico MD: H-bonds with His593, Arg609; hydrophobic contacts
Predicted active-site interaction; requires structural validation
MD simulations (100 ns); co-crystal structures not available
Molecular dynamics In silico Binding mode

Urease-IN-5: Key Application Scenarios


High-Throughput Screening Benchmarking

With an IC50 of 1.473 µM against Jack bean urease and a 68-fold potency advantage over the standard inhibitor hydroxyurea, Urease-IN-5 serves as an ideal positive control and benchmark compound in high-throughput screening (HTS) assays for novel urease inhibitors. Its well-characterized inhibitory profile and low cytotoxicity (97.8% viability at 100 µM) ensure reliable assay performance and facilitate the identification of hits with comparable or superior potency. Researchers can use Urease-IN-5 to validate assay conditions and to establish a potency baseline, thereby streamlining the discovery of next-generation urease-targeting agents [1].

P. vulgaris Urease Virulence Studies

Urease-IN-5 exhibits potent inhibition of Proteus vulgaris urease activity with an IC50 of 17.78 µg/mL, outperforming the clinical agent acetohydroxamic acid by 5.6-fold. This makes it a valuable tool for dissecting the role of urease in P. vulgaris pathogenesis, particularly in models of urinary tract infection (UTI) and struvite stone formation. Its low cytotoxicity profile allows for its use in co-culture systems with host cells to study bacterial virulence without confounding toxicity. The compound can be employed to validate urease as a therapeutic target in these infection models [1][2].

SAR and Medicinal Chemistry Optimization

As the most potent compound within its thioxothiazolidinyl-acetamide series, Urease-IN-5 provides a robust chemical starting point for SAR exploration. Its well-defined structure (C16H20N2O3S) and the availability of synthetic protocols enable medicinal chemists to systematically modify the benzyl, butyl, or thiazolidine moieties to further enhance potency, selectivity, and pharmacokinetic properties. The compound's favorable cytotoxicity profile and strong enzymatic activity establish a clear baseline against which new analogs can be benchmarked. Furthermore, in silico modeling of its binding mode informs rational design strategies for improving target engagement [1].

Agricultural and Environmental Urease Research

Urease inhibitors are critical in agriculture to reduce ammonia volatilization from urea-based fertilizers and in environmental management to control odor and nitrogen loss. Urease-IN-5, with its high potency against Jack bean urease (a model for plant and soil bacterial ureases), can be employed as a tool compound to validate urease inhibition strategies in soil microcosms or plant models. Its defined inhibitory profile allows for precise quantification of urease activity suppression and its downstream effects on nitrogen cycling, providing a chemical probe for optimizing fertilizer efficiency and mitigating environmental ammonia emissions [1].

Application
Selection Property
Validation Focus
High-throughput urease inhibitor screening
Reported enzymatic inhibition potency
Assay benchmarking and hit validation
Urease-dependent pathogen model studies
Pathogen urease inhibition profile
Bacterial urease activity in culture
Medicinal chemistry SAR exploration
Well-defined thioxothiazolidinyl-acetamide scaffold
Structure-activity relationship analysis
Agricultural nitrogen cycling studies
Urease inhibition in plant/soil models
Ammonia volatilization suppression assays

Technical Documentation Hub

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35 linked technical documents
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